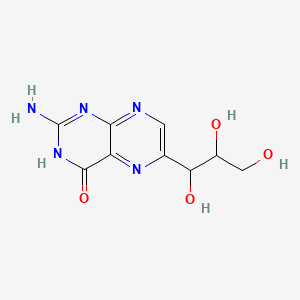

2-Amino-6-(1,2,3-trihydroxypropyl)-4(3H)-pteridinone

Descripción general

Descripción

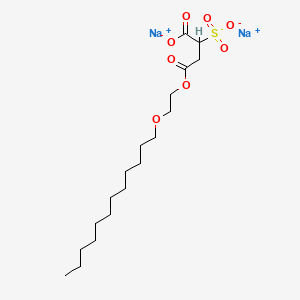

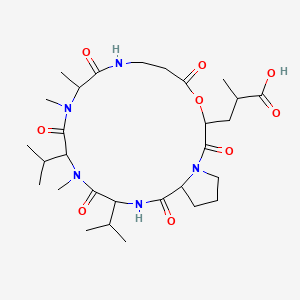

(-)-2-Amino-6-[(1S,2R)-1,2,3-trihidroxipropil]pteridina-4(1H)-ona es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo amino, una cadena lateral trihidroxipropil y un núcleo de pteridina. Su estereoquímica está definida por la configuración específica de sus centros quirales, lo que lo convierte en un tema interesante para estudios estereoquímicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (-)-2-Amino-6-[(1S,2R)-1,2,3-trihidroxipropil]pteridina-4(1H)-ona típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:

Formación del núcleo de pteridina: Esto se puede lograr mediante una serie de reacciones de condensación que involucran materiales de partida apropiados, como derivados de guanidina y dihidroxiacetona.

Introducción de la cadena lateral trihidroxipropil: Este paso a menudo involucra el uso de catalizadores quirales para asegurar la estereoquímica correcta. Reactivos como el fosfato de dihidroxiacetona se pueden utilizar en este paso.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para obtener el compuesto con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

(-)-2-Amino-6-[(1S,2R)-1,2,3-trihidroxipropil]pteridina-4(1H)-ona puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Este compuesto se puede oxidar para formar cetonas o aldehídos correspondientes, dependiendo de las condiciones de reacción.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, a menudo involucrando el uso de agentes reductores como el borohidruro de sodio.

Sustitución: El grupo amino y los grupos hidroxilo pueden participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

(-)-2-Amino-6-[(1S,2R)-1,2,3-trihidroxipropil]pteridina-4(1H)-ona tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando quiral en la síntesis asimétrica.

Biología: El compuesto se estudia por su posible papel en los procesos biológicos, incluyendo la inhibición de enzimas y la unión a receptores.

Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades donde la modulación de vías biológicas específicas es beneficiosa.

Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales.

Mecanismo De Acción

El mecanismo por el cual (-)-2-Amino-6-[(1S,2R)-1,2,3-trihidroxipropil]pteridina-4(1H)-ona ejerce sus efectos involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas. La estructura única del compuesto le permite unirse a estos objetivos con alta especificidad, modulando su actividad e influenciando varias vías bioquímicas.

Comparación Con Compuestos Similares

Compuestos similares

(1S,2R)-(+)-Efedrina: Un compuesto con una estereoquímica similar pero diferentes grupos funcionales.

Saquinavir: Otro compuesto con una estructura compleja utilizado en química medicinal.

Singularidad

(-)-2-Amino-6-[(1S,2R)-1,2,3-trihidroxipropil]pteridina-4(1H)-ona es única debido a su combinación específica de grupos funcionales y estereoquímica, que confiere propiedades químicas y biológicas distintas

Propiedades

IUPAC Name |

2-amino-6-(1,2,3-trihydroxypropyl)-3H-pteridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQYVXCPAOLZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000845 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

670-65-5, 2009-64-5 | |

| Record name | Neopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [S-(R*,S*)]-2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000845 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)

![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)

![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)

![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)

![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)